N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C19H25NO3S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyphenyl)-3-methylbutan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-14(2)18(13-16-7-5-6-8-19(16)23-4)20-24(21,22)17-11-9-15(3)10-12-17/h5-12,14,18,20H,13H2,1-4H3 |
InChI Key |
DWNXFLWYBZPYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2OC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-methoxybenzyl chloride with 2-methylpropylamine to form the corresponding amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Effects: Ortho vs. Para Methoxy Groups
The position of the methoxy group on the benzyl moiety significantly impacts physicochemical and biological properties. For example:
- N-[1-(4-Methoxyphenyl)prop-2-yn-1-yl]-4-methylbenzenesulfonamide () has a para-methoxy group, which enhances electron-donating effects and may improve solubility compared to the ortho-substituted target compound. This analog was synthesized in 85% yield via a propargyl alcohol intermediate, demonstrating synthetic accessibility .
Branching and Alkyl Chain Modifications
- N-[1-(4-Ethylphenyl)ethylidene]-4-methylbenzenesulfonamide () replaces the branched 2-methylpropyl group with an ethylidene linker. Its molecular weight (301.4 g/mol) is lower than the target compound’s estimated weight (~395 g/mol), suggesting differences in hydrophobicity and passive membrane permeability .
- AZD4877 (), a kinesin spindle protein (KSP) inhibitor, incorporates a 2-methylpropyl group similar to the target compound but adds a thiazolopyrimidine core. This highlights how alkyl branching can enhance target engagement while maintaining drug-like properties .
Sulfonamide Variants with Heterocyclic or Aromatic Modifications
- N-(4-Fluorobenzyl)-N-(2-methylpropyl)-6-{[1-(methylsulfonyl)piperidin-4-yl]amino}pyridine-3-sulfonamide () introduces a pyridine-sulfonamide hybrid with a fluorobenzyl group. Its formal charge (0), aromatic bonds (12), and atom count (64) indicate higher complexity than the target compound, which lacks a piperidine or pyridine ring .
- N-(2,4-Dinitronaphthalen-1-yl)-4-methylbenzenesulfonamide () features a nitro-substituted naphthalene system. Its density (1.533 g/cm³) and boiling point (586.2°C) reflect increased rigidity and thermal stability compared to the target compound’s flexible benzyl-alkyl chain .
Data Table: Key Properties of Comparable Sulfonamides
Research Findings and Limitations
- Synthetic Accessibility : Propargyl alcohol intermediates () and column chromatography purification are established methods for analogous sulfonamides, suggesting feasible routes for the target compound .
- Biological Relevance : The 2-methylpropyl group in AZD4877 () enhances target binding without excessive hydrophobicity, a trait likely shared by the target compound .
- Data Gaps : Direct experimental data (e.g., solubility, potency) for the target compound are absent in the provided evidence. Predictions are based on structural analogs.
Biological Activity
N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide, also known by its CAS number 952959-32-9, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C19H25NO3S and a molecular weight of 347.47 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO3S |
| Molecular Weight | 347.47 g/mol |
| CAS Number | 952959-32-9 |
| Boiling Point | Not specified |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been shown to target critical pathways involved in cancer cell proliferation and survival.
- Inhibition of Kinesin Spindle Protein (KSP) : Some sulfonamide derivatives act as inhibitors of KSP, disrupting mitotic spindle formation and leading to apoptosis in cancer cells. This mechanism is crucial for the development of targeted therapies against various cancers, including breast and lung cancer .
- Dual-Target Inhibition : A related compound demonstrated the ability to inhibit both STAT3 and tubulin polymerization, suggesting that this compound may also possess dual-targeting capabilities, enhancing its therapeutic efficacy against tumors .
Study 1: Antitumor Activity
In a recent study evaluating various benzenesulfonamide derivatives, one compound exhibited IC50 values of 1.35 μM against A549 lung cancer cells and 2.85 μM against MDA-MB-231 breast cancer cells. These findings suggest that structural modifications can significantly enhance the anticancer activity of sulfonamides .
Study 2: Inhibition of KSP
Research has shown that certain derivatives can effectively inhibit KSP activity, which is vital for cell division. The disruption caused by these inhibitors leads to cell cycle arrest and subsequent apoptosis in cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
